Comparative LogP Analysis: Increased Lipophilicity of 2-Amino-4-ethoxybenzamide Over the 4-Methoxy Analog for Membrane Permeability
The computed partition coefficient (XLogP3) for 2-Amino-4-ethoxybenzamide is 1.6, indicating significantly higher lipophilicity compared to its 4-methoxy analog, which has a calculated XLogP3 of 1.4 [1]. This difference of 0.2 log units corresponds to an approximately 1.6-fold increase in its octanol-water partition coefficient.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.6 |
| Comparator Or Baseline | 2-Amino-4-methoxybenzamide: XLogP3 = 1.4 |
| Quantified Difference | Δ = +0.2 (approx. 1.6x higher partition) |
| Conditions | Computational prediction (XLogP3 algorithm as per PubChem) |
Why This Matters
Higher lipophilicity can be advantageous for designing compounds with improved membrane permeability or altered biodistribution profiles, making 2-Amino-4-ethoxybenzamide a more suitable starting scaffold for central nervous system (CNS) or cell-based assay applications where logP optimization is critical.
- [1] PubChem. (2026). Computed Properties: XLogP3 values for 2-Amino-4-ethoxybenzamide (CID 69618375) and 2-Amino-4-methoxybenzamide (CID 14023002). View Source
